molecular formula C22H15F2N3O4S B11424045 (2Z)-2-(Benzenesulfonamidoimino)-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide

(2Z)-2-(Benzenesulfonamidoimino)-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B11424045
M. Wt: 455.4 g/mol
InChI Key: QGBMLDWIBUQRDI-ROMGYVFFSA-N
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Description

“(2Z)-2-(Benzenesulfonamidoimino)-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide” is a complex organic compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHFNOS

    IUPAC Name: this compound

This compound combines a chromene core with a sulfonamide group, fluorine substituents, and an imino functionality. Its unique arrangement makes it intriguing for various applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the deoxyfluorination of alcohols using aryl fluorosulfonates . The reaction proceeds as follows:

    Deoxyfluorination: Primary or secondary alcohols react with aryl fluorosulfonates to yield the corresponding alkyl fluorides. The aryl fluorosulfonates serve as efficient deoxyfluorinating reagents due to their easy availability, low cost, and high stability.

Industrial Production: While research laboratories often use custom synthetic routes, industrial production methods may involve large-scale processes. Unfortunately, specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity: “(2Z)-2-(Benzenesulfonamidoimino)-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide” can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced.

    Other Transformations: Alkylation, acylation, and cyclization reactions are also possible.

Common Reagents:

    Fluorosulfonates: Used for deoxyfluorination.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products: The specific products depend on the reaction conditions. Alkyl fluorides, reduced derivatives, and substituted compounds are typical outcomes.

Scientific Research Applications

Chemistry:

    Fluorination Studies: Researchers explore its reactivity and selectivity in fluorination reactions.

    Medicinal Chemistry: Investigating its potential as a drug candidate.

Biology and Medicine:

    Biological Activity: Assessing its effects on cellular processes.

    Drug Development: Exploring its pharmacological properties.

Industry:

    Fine Chemicals:

    Materials Science: Investigating its use in materials synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C22H15F2N3O4S

Molecular Weight

455.4 g/mol

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,4-difluorophenyl)chromene-3-carboxamide

InChI

InChI=1S/C22H15F2N3O4S/c23-15-10-11-19(18(24)13-15)25-21(28)17-12-14-6-4-5-9-20(14)31-22(17)26-27-32(29,30)16-7-2-1-3-8-16/h1-13,27H,(H,25,28)/b26-22-

InChI Key

QGBMLDWIBUQRDI-ROMGYVFFSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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